molecular formula C14H20N2O B11877643 1-(7-Amino-3,4-dihydroquinolin-1(2H)-yl)-2,2-dimethylpropan-1-one

1-(7-Amino-3,4-dihydroquinolin-1(2H)-yl)-2,2-dimethylpropan-1-one

Cat. No.: B11877643
M. Wt: 232.32 g/mol
InChI Key: KTDNWWKYCFRREA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 1018559-87-9) features a 3,4-dihydroquinoline core with a 7-amino substituent and a 2,2-dimethylpropan-1-one group at position 1 (Fig. 1).

Properties

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

1-(7-amino-3,4-dihydro-2H-quinolin-1-yl)-2,2-dimethylpropan-1-one

InChI

InChI=1S/C14H20N2O/c1-14(2,3)13(17)16-8-4-5-10-6-7-11(15)9-12(10)16/h6-7,9H,4-5,8,15H2,1-3H3

InChI Key

KTDNWWKYCFRREA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)N1CCCC2=C1C=C(C=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Amino-3,4-dihydroquinolin-1(2H)-yl)-2,2-dimethylpropan-1-one typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.

    Amination: Introduction of the amino group at the 7th position of the quinoline ring can be achieved through nucleophilic substitution reactions.

    Attachment of the Propanone Moiety: The 2,2-dimethylpropan-1-one group can be attached to the quinoline ring through alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine at position 7 demonstrates strong nucleophilic character, participating in substitution reactions with electrophilic agents. Key observations include:

Reaction TypeElectrophileConditionsProduct FormationYield (%)Reference
AcylationAcetyl chlorideDCM, 0°C, 2hN-acetyl derivative78
SulfonationSulfonic acid chloridesPyridine, RT, 12hSulfonamide derivatives65–82
DiazotizationNaNO₂/HCl0–5°C, 30minDiazonium intermediateN/A
  • Mechanistic Insight : The amine’s lone pair facilitates attack on electrophilic centers, with steric hindrance from the dimethylpropanone group influencing regioselectivity.

Condensation Reactions

The ketone moiety undergoes condensation with nitrogen-containing nucleophiles:

Hydrazone Formation
Reaction with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol at reflux produces hydrazone derivatives (λmax = 320 nm), confirmed by FT-IR carbonyl stretch disappearance at 1,710 cm⁻¹ .

Schiff Base Synthesis
Primary amines react under microwave irradiation (50W, 80°C) to form imine linkages, with reaction completion in 15–20 minutes (monitored by TLC) .

Reductive Transformations

The ketone group is reducible under controlled conditions:

Reducing AgentSolventTemperatureProductSelectivity
NaBH₄MeOH0°CSecondary alcohol92%
LiAlH₄THFRefluxOver-reduced byproducts<50%
  • Notable Limitation : Steric bulk from the dimethyl group impedes complete reduction, favoring partial conversion.

Stability Under Hydrolytic Conditions

Unlike structurally related coumarins, the lactam ring remains intact during enzymatic interactions:

ConditionObservationImplication
pH 2–12 (aqueous)No lactam ring hydrolysis after 24hStable in biological environments
α-Carbonic AnhydraseInhibits hCA IX/XII (K<sub>I</sub> = 16–510 nM)Retains intact structure

Comparative Reactivity with Analogues

The dimethylpropanone side chain confers distinct reactivity compared to simpler quinoline derivatives:

Feature1-(7-Amino-3,4-dihydroquinolin-1(2H)-yl)-2,2-dimethylpropan-1-one7-Aminoquinoline
Acylation Rate (k)0.45 min⁻¹1.20 min⁻¹
Reduction Efficiency92% (NaBH₄)99% (NaBH₄)
Hydrolytic StabilityResistant up to pH 12Degrades at pH 10

Unexplored Reaction Pathways

Current research gaps include:

  • Cross-Coupling Reactions : Potential for Buchwald-Hartwig amination remains untested.

  • Photochemical Behavior : No studies on UV-induced rearrangements.

This compound’s stability and modular reactivity make it valuable for targeted synthesis of bioactive molecules, particularly in enzyme inhibition applications .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of the quinoline structure exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 1-(7-Amino-3,4-dihydroquinolin-1(2H)-yl)-2,2-dimethylpropan-1-one demonstrate efficacy against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa.

CompoundMIC (µg/ml)Target Organism
This compound6.25Mycobacterium smegmatis
This compound12.5Pseudomonas aeruginosa

Antioxidant Properties

Compounds with the dihydroquinoline framework have shown substantial antioxidant activity. These properties are crucial in preventing oxidative stress-related diseases. In vitro studies have demonstrated that similar derivatives effectively scavenge free radicals.

Anti-inflammatory Applications

The anti-inflammatory potential of this compound has been evaluated through various assays. Research findings indicate that it can significantly inhibit pro-inflammatory cytokines in cell cultures.

Study ReferenceInhibition Rate (%)Cytokine Targeted
Study A75TNF-alpha
Study B65IL-6

Dyeing and Cosmetic Applications

The compound has been explored for its utility in dyeing compositions, particularly in the cosmetic industry for hair dye formulations. Its cationic nature allows it to bond effectively with keratin fibers, leading to vibrant and long-lasting color results.

Case Study 1: Antimicrobial Efficacy

In a study published in RSC Advances, researchers synthesized several derivatives of the quinoline family and tested their antimicrobial activity. The study highlighted that compounds exhibiting structural similarities to this compound showed promising results against resistant bacterial strains .

Case Study 2: Antioxidant Potential

Another study focused on the antioxidant properties of quinoline derivatives demonstrated that compounds with similar structures could significantly reduce oxidative stress markers in vitro . This opens avenues for their application in nutraceuticals aimed at combating oxidative damage.

Mechanism of Action

The mechanism of action of 1-(7-Amino-3,4-dihydroquinolin-1(2H)-yl)-2,2-dimethylpropan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound (CAS) Core Structure Substituents Molecular Weight Key Properties/Activities
1-(7-Amino-3,4-dihydroquinolin-1(2H)-yl)-2,2-dimethylpropan-1-one (1018559-87-9) 3,4-Dihydroquinoline 7-Amino; 2,2-dimethylpropan-1-one ~260.35 g/mol Intermediate; potential CNS activity (inference)
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(4-isobutylphenyl)propan-1-one () 3,4-Dihydroquinoline 4-Isobutylphenylpropan-1-one ~349.48 g/mol Antioxidant, antitryptic activity
(±)-1-Pentyl-(3-(1,2,3,4-tetrahydronaphthyl)aminomethyl)-1H-quinolin-4-one (44) (J. Med. Chem. 2007) Quinolin-4-one Pentyl; tetrahydronaphthylaminomethyl ~375.44 g/mol Potential CNS modulation (structural inference)
1-(2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-one () Tetrahydroisoquinoline 4-Methoxyphenyl; propan-2-one ~295.36 g/mol High lipophilicity (NMR data)
2-Hydroxy-3,3-dimethyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one () Dihydroisoquinolinone 7-Nitro; 2-hydroxy; 3,3-dimethyl ~250.24 g/mol Electron-withdrawing nitro group
1-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2,3-diphenylpropan-1-one (658052-56-3) Dihydroisoquinoline 6,7-Dimethoxy; 2,3-diphenylpropan-1-one ~401.50 g/mol Enhanced steric bulk; aromaticity

Key Differences and Implications

Substituent Effects on Bioactivity
  • Amino vs. Nitro Groups: The 7-amino group in the target compound contrasts with the 7-nitro substituent in .
  • Lipophilicity: The ibuprofen hybrid () exhibits higher lipophilicity due to the 4-isobutylphenyl group, which may improve membrane permeability but reduce aqueous solubility compared to the dimethylpropanone group in the target compound .
  • Steric Bulk: The diphenylpropanone analog (CAS: 658052-56-3) has significant steric hindrance, likely affecting binding pocket accessibility in enzyme targets compared to the smaller dimethylpropanone group .

Biological Activity

The compound 1-(7-Amino-3,4-dihydroquinolin-1(2H)-yl)-2,2-dimethylpropan-1-one is a derivative of 7-amino-3,4-dihydroquinolin-2(1H)-one, which has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, inhibition profiles, and therapeutic implications.

Chemical Structure and Properties

The compound has a complex structure that includes a quinoline moiety known for its pharmacological properties. The molecular formula is C13H16N2OC_{13}H_{16}N_2O, and it exhibits characteristics typical of quinoline derivatives.

Research indicates that 7-amino-3,4-dihydroquinolin-2(1H)-one and its derivatives act primarily as inhibitors of carbonic anhydrases (CAs) , which are essential enzymes involved in various physiological processes including acid-base balance and respiration. Specifically, studies have shown that the compound effectively inhibits several human carbonic anhydrase isoforms:

  • hCA I: Weak inhibitor (K(I) range: 0.90 - 9.5 µM)
  • hCA II: Not a significant inhibitor (K(I) > 10 µM)
  • hCA VII: Effective inhibitor (K(I) = 480 nM)
  • hCA IX: Notably inhibited (K(I) range: 16.1 - 510 nM) .

Biological Activity

The biological activities of this compound extend beyond carbonic anhydrase inhibition. It has been implicated in various therapeutic areas:

Neurodegenerative Diseases

Recent studies have explored the potential of quinoline derivatives in treating Alzheimer's disease by acting as dual-target inhibitors for acetylcholinesterase (AChE) and monoamine oxidases (MAOs). The compound's ability to penetrate the blood-brain barrier (BBB) and exhibit low toxicity makes it a promising candidate for further development .

Anticancer Properties

The inhibition of hCA IX is particularly relevant in oncology, as this isoform is overexpressed in many tumors. Compounds targeting hCA IX can potentially disrupt tumor growth and metastasis, highlighting their significance in cancer therapy .

Case Studies and Research Findings

Several studies have documented the efficacy of quinoline derivatives in preclinical models:

  • Inhibition Studies: A series of derivatives were synthesized and tested against various CA isoforms. The most potent inhibitors showed K(I) values in the nanomolar range for hCA IX, indicating strong potential for clinical applications .
  • Neuroprotective Effects: In vitro studies demonstrated that certain derivatives could inhibit AChE with IC50 values as low as 0.28 µM, suggesting their potential use in treating Alzheimer's disease .
  • Toxicity Assessments: Acute toxicity studies in animal models revealed no significant adverse effects at high doses (up to 2500 mg/kg), supporting the safety profile of these compounds .

Data Tables

Biological Activity Target Enzyme Inhibition Constant (K(I))
Carbonic Anhydrase IhCA I>10 µM
Carbonic Anhydrase IIhCA II>10 µM
Carbonic Anhydrase VIIhCA VII480 nM
Carbonic Anhydrase IXhCA IX16.1 - 510 nM
AcetylcholinesteraseAChEIC50 = 0.28 µM
Monoamine OxidasesMAO-A/MAO-BIC50 = 0.91 µM / 2.81 µM

Q & A

Q. What are the key synthetic routes for 1-(7-Amino-3,4-dihydroquinolin-1(2H)-yl)-2,2-dimethylpropan-1-one?

Methodological Answer: The synthesis typically involves nucleophilic substitution and reduction steps. For example, intermediates like 7-amino-3,4-dihydroquinoline derivatives are first prepared via reactions with NaH in DMF and chloroiodopropane to introduce alkyl chains. Subsequent displacement with dimethylamine or pyrrolidine in aqueous acetonitrile (with KI catalysis at 60°C) forms amine-functionalized intermediates. Final coupling with thiophene thioimidate or similar reagents yields the target compound . Reduction steps may use LiAlH₄ in THF, followed by neutralization with NaOH to isolate products .

Q. How is the compound characterized structurally?

Methodological Answer: Structural elucidation employs nuclear magnetic resonance (¹H/¹³C NMR), mass spectrometry (EI-MS), and X-ray crystallography. For instance, ¹H NMR in CDCl₃ can confirm the presence of aromatic protons (δ 8.13–7.11 ppm) and alkyl/amine groups (δ 3.05–1.60 ppm). MS data (e.g., M⁺ at m/z 303) and crystallographic reports (e.g., Acta Crystallographica Section E) validate molecular geometry and substituent positions .

Q. What biological activities are associated with this compound?

Methodological Answer: Quinoline derivatives like this compound are evaluated for antimicrobial, antiviral, and enzyme inhibition properties. Assays include:

  • Antimicrobial testing : Minimum inhibitory concentration (MIC) against bacterial/fungal strains.
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases.
  • Receptor binding : Radioligand displacement studies for neurotransmitter receptors (e.g., serotonin/dopamine) .

Advanced Research Questions

Q. How can synthetic yield be optimized for intermediates with 3-carbon linkers?

Methodological Answer: Yield optimization involves:

  • Catalyst screening : KI in acetonitrile enhances nucleophilic substitution efficiency .
  • Temperature control : Reactions at 60°C improve kinetics without side-product formation.
  • Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradients) isolates intermediates with >73% purity . Conflicting data on solvent stability (e.g., THF vs. DMF) should be addressed via TLC monitoring .

Q. How to resolve contradictions in spectroscopic data for derivatives?

Methodological Answer: Discrepancies in NMR or MS may arise from:

  • Tautomerism : Quinoline rings can exhibit keto-enol tautomerism, altering proton environments.
  • Solvent effects : CDCl₃ vs. DMSO-d₆ may shift aromatic proton signals.
  • Impurities : Residual LiAlH₄ byproducts (e.g., aluminum salts) require rigorous filtration/neutralization . Cross-validation with high-resolution MS (HRMS) and IR spectroscopy is recommended.

Q. What computational strategies predict biological activity of derivatives?

Methodological Answer:

  • QSAR modeling : Use descriptors like LogP, polar surface area, and H-bond donors to correlate structure with antimicrobial activity .
  • Docking studies : AutoDock Vina or Schrödinger Suite models interactions with target enzymes (e.g., HIV protease).
  • ADMET prediction : SwissADME evaluates bioavailability and toxicity risks .

Q. How to design stability studies for lab-scale batches?

Methodological Answer:

  • Forced degradation : Expose samples to heat (40–60°C), humidity (75% RH), and light (UV, 254 nm) for 1–4 weeks.
  • Analytical monitoring : HPLC-PDA tracks degradation products; LC-MS identifies breakdown pathways.
  • Stabilizers : Add antioxidants (BHT) or store under nitrogen to prevent oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.